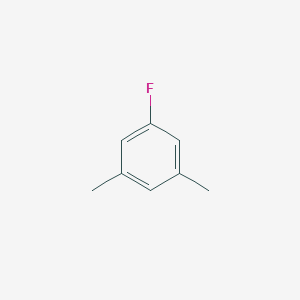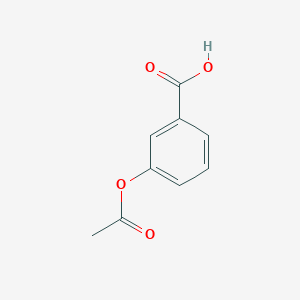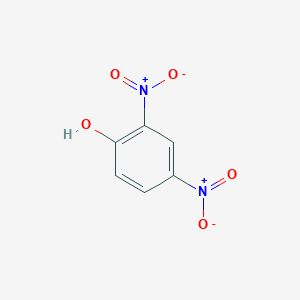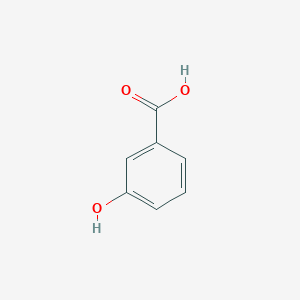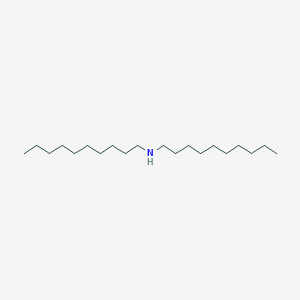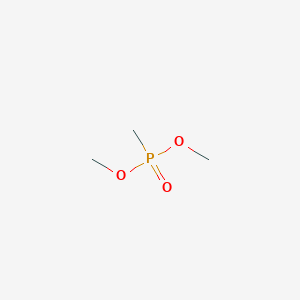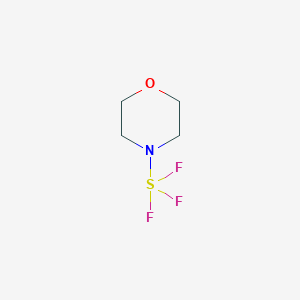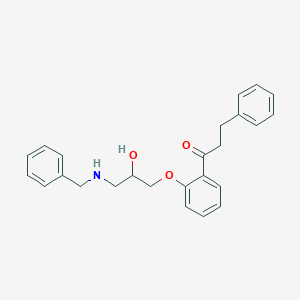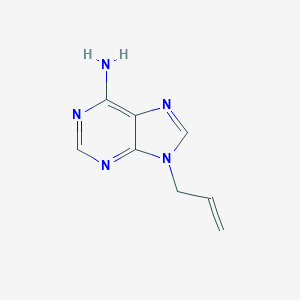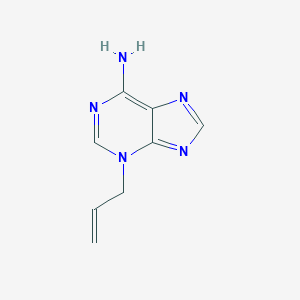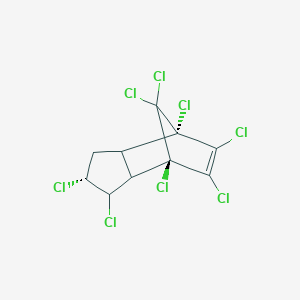
trans-Chlordane
Descripción general
Descripción
(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene, also known as octachlorotricyclo[5.2.1.02,6]dec-8-ene, is a polychlorinated hydrocarbon compound that has been studied for its potential use in various scientific and industrial applications. This compound is a member of the polychlorinated hydrocarbons (PCHs) family, which are widely used in industrial and commercial products. Octachlorotricyclo[5.2.1.02,6]dec-8-ene has been widely studied for its potential use as a chemical intermediate in the synthesis of various compounds. In addition, it has been investigated for its potential as a pesticide, a flame retardant, and a biocide.
Aplicaciones Científicas De Investigación
Insecticida para cultivos agrícolas
El clordano, un pesticida organoclorado, se aplicó a los cultivos agrícolas desde mediados de la década de 1940 hasta la de 1980 . Se usó para combatir varias plagas, contribuyendo a la protección y el rendimiento de los cultivos .
Control de termitas
Uno de los principales usos del clordano era en los cimientos de las casas para combatir las termitas . Esta aplicación fue particularmente frecuente durante la mitad del siglo XX .
Insecticida de amplio espectro
El clordano es un insecticida de amplio espectro, lo que significa que es eficaz contra una amplia gama de insectos . Se ha utilizado en diferentes plantas agrícolas, árboles ornamentales, céspedes y pastos .
Aplicación en zanjas de drenaje
El clordano también se ha utilizado en zanjas de drenaje . Esta aplicación ayudó a controlar las plagas que se reproducen o viven en estos ambientes .
Monitoreo del impacto ambiental
Debido a su persistencia en el medio ambiente, el clordano se ha monitoreado a nivel mundial . Por ejemplo, en ríos importantes como el Ganges y el Gomti, los niveles de clordano se encontraron por encima del límite máximo residual
Mecanismo De Acción
Trans-Chlordane, also known as (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene, is a versatile, broad-spectrum contact insecticide . This article will explore the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets insects, particularly termites . It is believed to bind irreversibly to DNA, leading to cell death or altered cellular function .
Mode of Action
This compound interacts with its targets by binding to their DNA, which can lead to cell death or altered cellular function . This interaction disrupts the normal functioning of the target organisms, leading to their eventual death .
Biochemical Pathways
This compound affects the biochemical pathways related to DNA synthesis and function . By binding to DNA, it disrupts the normal functioning of cells, leading to cell death or altered cellular function .
Pharmacokinetics
This compound has a low aqueous solubility and is quite volatile . It is very persistent in both soil and water systems . It is moderately toxic to mammals and has a high potential for bio-concentration . In vitro studies showed that the livers of rat and humans had almost identical ability to degrade chlordane .
Result of Action
The molecular and cellular effects of this compound’s action include cell death or altered cellular function due to its binding to DNA . It has been declared as a possible human carcinogen affecting the body’s immune system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is expected to volatilize from surface water and surface soil . In air, this compound is expected to degrade by photolysis and oxidation .
Análisis Bioquímico
Biochemical Properties
trans-Chlordane is believed to bind irreversibly to DNA, leading to cell death or altered cellular function . It also affects transcription by antagonizing estrogen-related receptors
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It has been reported to cause effects such as nausea, irritability, headaches, stomach pain, and vomiting when it is breathed or swallowed or when it touches the skin
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with DNA and estrogen-related receptors . It is believed to bind irreversibly to DNA, which can lead to cell death or altered cellular function . It also antagonizes estrogen-related receptors, affecting transcription .
Temporal Effects in Laboratory Settings
It is known that this compound is a persistent compound, with a half-life of approximately 1 year in soil . This suggests that it may have long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study on rats, it was found that this compound caused increased liver weight and histopathological changes consistent with microsomal enzyme induction
Metabolic Pathways
It is known that this compound is metabolized in mammals, with parallel pathways of hydroxylation, desaturation, and epoxide formation arising at each of these species and at chlordane itself .
Transport and Distribution
It is known that this compound is a lipophilic compound, suggesting that it may be transported and distributed within cells and tissues via lipid-mediated mechanisms .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene involves a series of reactions that will introduce chlorine atoms onto a bicyclic ring system. The final step will involve the formation of the tricyclic ring system.", "Starting Materials": [ "Cyclohexene", "Chlorine gas", "Hydrochloric acid", "Sodium hydroxide", "Sodium hypochlorite", "Sodium carbonate", "Methanol", "Acetone", "Toluene" ], "Reaction": [ "Step 1: Chlorination of cyclohexene with chlorine gas in the presence of UV light to yield 1,2-dichlorocyclohexane", "Step 2: Chlorination of 1,2-dichlorocyclohexane with chlorine gas in the presence of hydrochloric acid to yield 1,3-dichlorocyclohexane", "Step 3: Chlorination of 1,3-dichlorocyclohexane with chlorine gas in the presence of sodium hydroxide to yield 1,3,4-trichlorocyclohexane", "Step 4: Chlorination of 1,3,4-trichlorocyclohexane with sodium hypochlorite in the presence of sodium hydroxide to yield 1,3,4,6-tetrachlorocyclohexene", "Step 5: Epoxidation of 1,3,4,6-tetrachlorocyclohexene with m-chloroperoxybenzoic acid in methanol to yield 1,3,4,6-tetrachlorocyclohexene oxide", "Step 6: Ring opening of 1,3,4,6-tetrachlorocyclohexene oxide with hydrochloric acid to yield 1,3,4,6-tetrachloro-2-hexanone", "Step 7: Chlorination of 1,3,4,6-tetrachloro-2-hexanone with chlorine gas in the presence of sodium carbonate to yield (1R,2S,3R,4R,6S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene" ] } | |
Número CAS |
5103-74-2 |
Fórmula molecular |
C10H6Cl8 |
Peso molecular |
409.8 g/mol |
Nombre IUPAC |
(1S,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2-,3+,4-,5-,8-,9-/m0/s1 |
Clave InChI |
BIWJNBZANLAXMG-BMNWGQGISA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@H]([C@@H]1Cl)Cl)[C@@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Impurezas |
Several new components of technical chlordane were discovered using electron capture, negative ionization gas chromatographic mass spectrometry. These compounds have 10-12 chlorines and are produced by the condensation of three cyclopentadiene molecules. The most abundant compound has a molecular weight of 606 and has the elemental composition C15H6Cl12. This compound and a series of related compounds were also identified as contaminants in human adipose tissue samples. These compounds are approximately 0.01-0.03% of the technical chlordane mixture, and they have average concentrations in human adipose tissue of 0.4-0.7 ng/g of fat. They are more highly retained in human adipose tissue than chlordane-like compounds containing eight or fewer chlorine atoms. |
SMILES |
C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Punto de ebullición |
175 °C @ 1 mm Hg at 0.27kPa: 175 °C decomposes Decomposes |
Color/Form |
Viscous, amber-colored liquid Colorless, viscous liquid White crystals |
Densidad |
1.59-1.63 @ 25 °C Relative density (water = 1): 1.59 - 1.63 1.56 (77 °F): 1.6 |
Punto de inflamación |
Solution: 225 °F (open cup), 132 °F (closed cup) |
melting_point |
Melting point: 106-107 °C cis-isomer; 104-105 °C trans-isomer 217-228 °F |
Otros números CAS |
5103-74-2 |
Descripción física |
White odorless crystals; [Sigma-Aldrich MSDS] |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Solubilidad |
Miscible with aliphatic and aromatic hydrocarbon solvents, including deodorized kerosene In water, 0.056 mg/L @ 25 °C Solubility in water: none 0.0001% |
Sinónimos |
(1R,2R,3aS,4S,7R,7aS)-rel-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-,4,7-methano-1H-indene; (1α,2β,3aα,4β,7β,7aα)-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene; 1β,2α,4α,5,6,7α,8,8-Octachloro-3aβ,4,7,7aβ-tetrahydr |
Densidad de vapor |
14: (air= 1 at boiling point of chlordane) 14 |
Presión de vapor |
0.0000503 [mmHg] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




